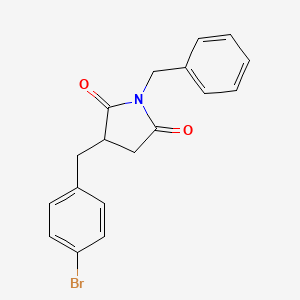
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, also known as BBPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPD belongs to the class of pyrrolidinediones and is structurally similar to thalidomide, a drug that was initially developed as a sedative but later found to have teratogenic effects. However, BBPD has been found to have promising pharmacological properties, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. It has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
実験室実験の利点と制限
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has several advantages in lab experiments, including its high purity and stability, making it suitable for further research. However, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, which may hinder its development as a drug.
将来の方向性
There are several future directions for research on 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, including further investigation of its mechanism of action, optimization of its pharmacokinetics, and development of new drug formulations. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione may have applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.
合成法
The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzylamine with phthalic anhydride and benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been optimized to obtain high yields and purity, making it suitable for further research.
科学的研究の応用
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been found to exhibit anti-inflammatory, anti-angiogenic, and immunomodulatory effects, making it a potential candidate for the development of new drugs. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising chemotherapeutic agent.
特性
IUPAC Name |
1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-16-8-6-13(7-9-16)10-15-11-17(21)20(18(15)22)12-14-4-2-1-3-5-14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLSDRSPDZBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5733105 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

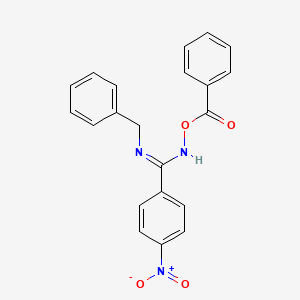
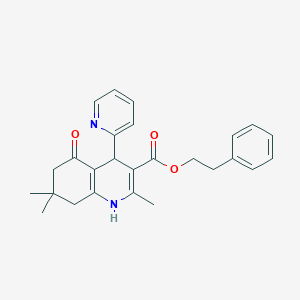

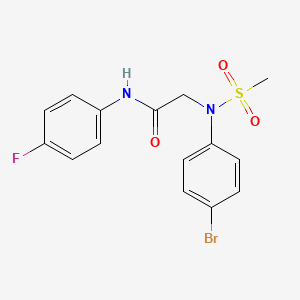

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)

![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
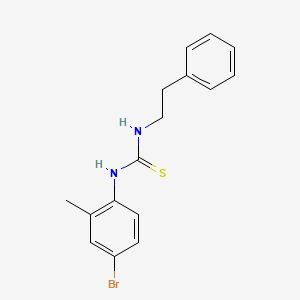
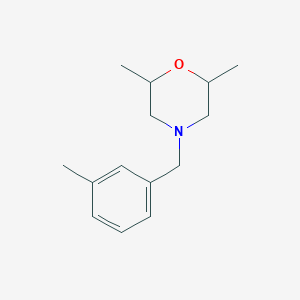
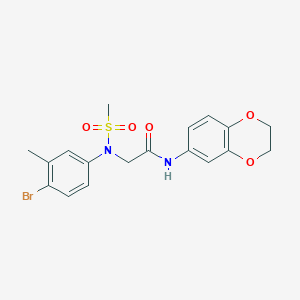
![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)
